N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
Description
N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine substituent, and a phenylcyclopentyl moiety attached to a formamide backbone. Its molecular structure combines electron-withdrawing groups (bromo, trifluoromethyl) with a bulky aromatic-cyclopentyl system, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUVCBDPRWSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)aniline followed by formylation and subsequent cyclopentylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the aromatic ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar). This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the aromatic ring toward nucleophilic attack .
Key Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| S<sub>N</sub>Ar | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Bromine replaced by nucleophiles (e.g., amines, thiols) |
For example, treatment with primary amines under basic conditions yields substituted aniline derivatives. Steric hindrance from the phenylcyclopentyl group may reduce reaction rates compared to less bulky analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds .
Suzuki Coupling
Reaction with arylboronic acids under palladium catalysis produces biaryl structures.
| Component | Example | Role |
|---|---|---|
| Catalyst | Pd(PPh<sub>3</sub>)<sub>4</sub> | Facilitates transmetalation |
| Base | Na<sub>2</sub>CO<sub>3</sub> | Neutralizes HBr byproduct |
| Solvent | Toluene/EtOH (3:1) | Optimizes solubility and reactivity |
Sonogashira Coupling
Reaction with terminal alkynes (e.g., phenylacetylene) forms carbon(sp<sup>2</sup>)-carbon(sp) bonds. Kinetic studies on analogous systems show:
| Parameter | Observation | Source |
|---|---|---|
| Catalyst Dependence | First-order kinetics with CuTc catalyst concentration | |
| Alkyne Inhibition | Rate increases then decreases with alkyne concentration |
Oxidation Reactions
The cyclopentyl group undergoes oxidation to form ketone derivatives under strong oxidizing conditions.
Example Protocol
-
Reagent : KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>)
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Temperature : 60–80°C
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Product : Cyclopentanone derivative
Steric hindrance from the phenyl group may limit oxidation efficiency compared to less substituted analogs.
Reduction Reactions
The formamide moiety can be reduced to a primary amine using agents like LiAlH<sub>4</sub>.
| Reagent | Conditions | Yield* |
|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux | Moderate (50–70%) |
*Yields estimated from analogous reactions due to limited direct data.
Mechanistic Insights
-
Steric Effects : The phenylcyclopentyl group creates substantial steric hindrance, slowing reaction rates in both nucleophilic substitutions and cross-couplings.
-
Electronic Effects : The trifluoromethyl group enhances electrophilicity at the bromine-bearing carbon, favoring S<sub>N</sub>Ar and coupling reactions .
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Catalyst Interactions : Copper catalysts (e.g., CuTc) in Sonogashira couplings exhibit concentration-dependent activity, with optimal performance at ~0.004 M .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance biological activity. For instance, derivatives similar to N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide have shown efficacy against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
In a study involving the synthesis of related compounds, several exhibited potent growth inhibition against these pathogens, with selectivity factors indicating low toxicity to human cells. The ability to disrupt biofilm formation was particularly noteworthy, as biofilms pose significant challenges in treating infections.
| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Compound A | 3.12 | 90% |
| Compound B | 12.5 | 80% |
| Vancomycin | 6.25 | 60% |
This data suggests that this compound could be a promising candidate for further development as an antimicrobial agent, particularly in formulations targeting resistant bacterial strains .
Anti-Cancer Potential
The structural features of this compound suggest potential anti-cancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that modifications in the trifluoromethyl group can significantly affect the compound's interaction with cancer cell lines.
Polymer Chemistry
The unique properties of trifluoromethyl-containing compounds make them suitable for developing advanced materials. This compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced thermal stability and chemical resistance.
Coatings and Adhesives
Due to its fluorinated structure, this compound may also find applications in coatings and adhesives that require hydrophobic properties and durability under harsh conditions. The incorporation of such compounds into polymer matrices can improve the performance of coatings used in industrial applications.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the synthesis of various trifluoromethyl-substituted phenyl compounds revealed that certain derivatives demonstrated significant antibacterial activity against clinical isolates resistant to conventional antibiotics. The study highlighted that modifications similar to those in this compound could lead to enhanced efficacy .
Case Study 2: Material Development
Research into polymeric materials incorporating trifluoromethyl groups has shown promising results in improving mechanical properties and resistance to solvents. The application of this compound as a monomer could pave the way for new classes of high-performance materials .
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the formamide moiety may participate in hydrogen bonding or other interactions. These combined effects contribute to the compound’s overall activity and efficacy in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (halogens, trifluoromethyl, aromatic systems) or structural motifs (amide linkages, cyclopentyl groups).
Table 1: Structural and Functional Comparison
Predicted or experimentally derived values based on structural analogs.
*Estimated using fragment-based methods (e.g., Crippen’s method).
Key Findings from Comparative Analysis
Compounds with polar groups (e.g., hydroxy, amino in ) exhibit lower logP values, favoring renal excretion.
Metabolic Stability :
- The trifluoromethyl group in the target compound and the imidazole-containing analog may resist oxidative metabolism, extending half-life.
- Bromine and nitro substituents (as in ) can form reactive metabolites, raising toxicity concerns.
Stereochemical Complexity :
- Chiral analogs (e.g., ) require stringent synthesis protocols to avoid racemization, unlike the target compound, which lacks stereocenters.
Crystallographic Analysis :
- Tools like Mercury CSD 2.0 enable comparative crystal packing studies. The phenylcyclopentyl group may induce distinct intermolecular interactions (e.g., π-π stacking) versus smaller rings (cyclopropane).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Bromo-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide?
- Methodological Answer : The synthesis typically involves a multi-step process. First, prepare the brominated intermediate, 2-bromo-5-(trifluoromethyl)phenyl isocyanate, via halogenation of the parent phenyl compound using bromine sources under controlled temperatures (e.g., 0–5°C in dichloromethane). This intermediate is then reacted with phenylcyclopentylamine in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) at room temperature for 12–24 hours . Solvent choice (e.g., THF or DCM) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical to achieving >85% yield.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for ) and cyclopentyl protons (δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS) : Exact mass analysis (expected [M+H]: ~452.05 g/mol) verifies molecular integrity.
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. What are the common reaction pathways for modifying the bromine substituent in this compound?
- Methodological Answer : The bromine at the 2-position undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) or direct displacement with NaSH in DMF at 80°C. Alternatively, Suzuki-Miyaura coupling can introduce aryl groups using Pd(PPh) and boronic acids .
Advanced Research Questions
Q. How does the position of bromine (ortho vs. para) on the trifluoromethylphenyl ring influence biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 3-bromo vs. 2-bromo derivatives) reveal that ortho-substitution enhances steric hindrance, reducing binding to cytochrome P450 enzymes (CYP3A4 IC: 2-bromo = 8 nM vs. 3-bromo = 16 nM). This is attributed to altered π-stacking interactions with hydrophobic enzyme pockets, validated via molecular docking (AutoDock Vina) .
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution, showing the trifluoromethyl group’s strong electron-withdrawing effect (-I), which activates the bromine for NAS. The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, consistent with observed reactivity in cross-coupling reactions .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding, pH). Normalize data using:
- Free Drug Hypothesis : Measure unbound fraction via equilibrium dialysis.
- Standardized Protocols : Use identical cell lines (e.g., A549 for cytotoxicity) and incubation times (72 hrs).
- Meta-analysis : Compare with structurally related compounds (e.g., salicylanilides in ) to identify trends in substituent effects .
Q. What mechanistic insights explain its enzyme inhibition selectivity (e.g., mPGES-1 vs. COX-2)?
- Methodological Answer : The trifluoromethyl group increases lipophilicity (clogP = 3.8), enhancing membrane permeability and targeting intracellular enzymes like mPGES-1. Hydrogen bonding between the formamide NH and Arg110 residue (confirmed by X-ray crystallography) drives selectivity over COX-2, which lacks this interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
